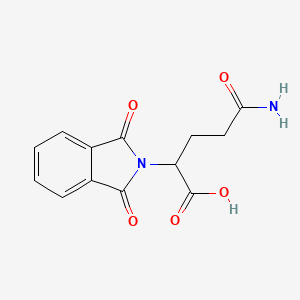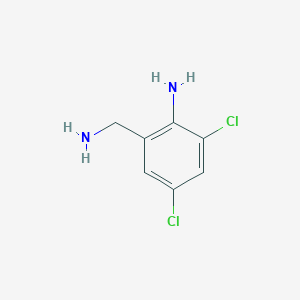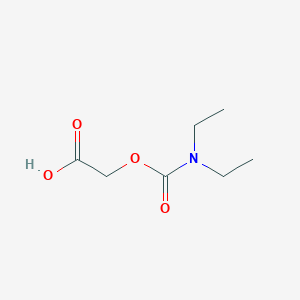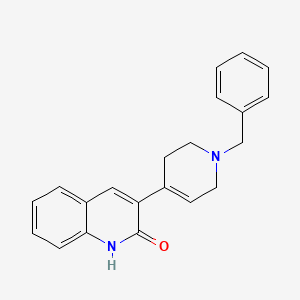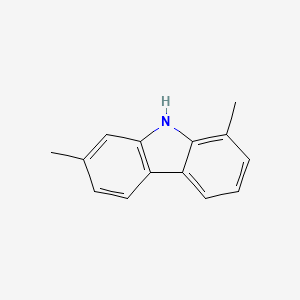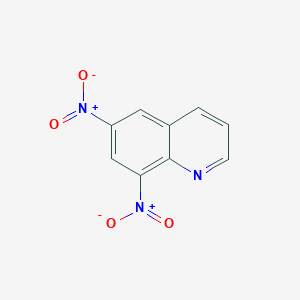
6,8-Dinitroquinoline
Descripción general
Descripción
6,8-Dinitroquinoline is a heterocyclic aromatic organic compound characterized by the presence of two nitro groups at the 6th and 8th positions of the quinoline ring. Quinoline derivatives, including this compound, are significant in organic chemistry due to their diverse applications in pharmaceuticals, dyes, and as intermediates in various chemical syntheses .
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body
Mode of Action
A related compound, 6-methoxy-8-nitroquinoline, has been studied . It’s suggested that nitroquinolines may undergo electrocatalytic hydrogenation, forming corresponding aminoquinolines . This process could potentially alter the function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways . For instance, some quinoline derivatives have been found to facilitate tau into secretory pathways
Result of Action
It’s known that quinoline derivatives can have various biological effects, including antimicrobial, anticancer, and antifungal effects
Action Environment
Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, how it interacts with its targets, and its overall efficacy .
Análisis Bioquímico
Biochemical Properties
6,8-Dinitroquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to undergo electrocatalytic hydrogenation in the presence of skeleton catalysts such as nickel, copper, iron, and zinc, resulting in the formation of corresponding aminoquinolines . This reaction occurs in an alkaline medium on a copper cathode, indicating that this compound interacts with these metal catalysts to facilitate the hydrogenation process. The compound’s nitro groups are reduced to amino groups, which can further interact with various biomolecules, potentially influencing biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Its impact on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction of nitro groups to amino groups can lead to changes in the redox state of cells, influencing oxidative stress responses and signaling pathways . Additionally, the presence of aminoquinolines formed from this compound may interact with cellular proteins and enzymes, potentially modulating their activity and affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with metal catalysts and subsequent reduction to aminoquinolines. This process is facilitated by the binding of this compound to the metal catalysts, which act as electron donors in the hydrogenation reaction . The resulting aminoquinolines can then interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression. These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under alkaline conditions during the electrocatalytic hydrogenation process . Long-term exposure to different environmental conditions may lead to degradation, affecting its efficacy and interactions with cellular components. Understanding the temporal effects of this compound is crucial for optimizing its use in biochemical experiments and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular metabolism. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction to aminoquinolines. This process is facilitated by metal catalysts and occurs in an alkaline medium . The resulting aminoquinolines can further participate in various biochemical reactions, interacting with enzymes and cofactors. These interactions may influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with metal catalysts and cellular proteins. The compound’s ability to undergo reduction to aminoquinolines suggests that it may be transported and distributed in its reduced form . Additionally, the presence of binding proteins and transporters may facilitate the localization and accumulation of this compound in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound’s reduction to aminoquinolines may direct it to specific compartments or organelles, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dinitroquinoline typically involves the nitration of quinoline derivatives. One common method is the nitration of 6-nitroquinoline or 8-nitroquinoline using a nitrating mixture such as concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through crystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dinitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 6,8-Diaminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,8-Dinitroquinoline has several applications in scientific research:
Comparación Con Compuestos Similares
- 5,7-Dinitroquinoline
- 8-Nitroquinoline
- 6-Nitroquinoline
Comparison: 6,8-Dinitroquinoline is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to 5,7-Dinitroquinoline, which has nitro groups at the 5th and 7th positions, this compound exhibits different reactivity patterns in substitution and reduction reactions. Similarly, 8-Nitroquinoline and 6-Nitroquinoline, with only one nitro group, show distinct properties and applications .
Propiedades
IUPAC Name |
6,8-dinitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)7-4-6-2-1-3-10-9(6)8(5-7)12(15)16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFSMXPMBZGPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455439 | |
| Record name | 6,8-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88609-20-5 | |
| Record name | 6,8-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




